N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2S/c18-13-2-1-12(15(19)8-13)9-21-17(22)11-3-5-20-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-8,14H,4,6,9-10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCWDLGDWQHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its synthesis, pharmacodynamics, and therapeutic applications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H21F2N3O5
- Molecular Weight : 433.41 g/mol
- CAS Number : 1335210-35-9
- InChI Key : MOSMLVZNRGURDI-BZNIZROVSA-N
Synthesis
The synthesis of this compound involves multiple steps, typically using reagents such as lithium bromide and various solvents like tetrahydrofuran and methanol. The yield of the synthesis process can reach up to 92% under optimized conditions .
Pharmacological Profile
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-fibrotic agent and its effects on cellular mechanisms.
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Anti-Fibrotic Activity :
- Studies have shown that compounds with similar structures exhibit significant inhibition of collagen expression in hepatic stellate cells (HSC-T6). For instance, derivatives with pyrimidine moieties demonstrated IC50 values around 45.69 μM, indicating effective anti-fibrotic properties .
- The mechanism involves the inhibition of collagen prolyl-4-hydroxylase (CP4H), which is crucial in collagen synthesis and fibrosis progression .
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Cytotoxicity :
- In vitro testing on cancer cell lines has revealed that the compound exhibits cytotoxic effects. For example, lipophilic metal complexes related to similar structures have shown enhanced cytotoxic activity against various human cancer cell lines, suggesting a potential for further development in oncology .
- Mechanism of Action :
Table 1: Summary of Biological Activities
Notable Research Findings
- Study on Hepatic Fibrosis :
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Cancer Cell Line Studies :
- A series of cytotoxicity assays were conducted using various derivatives against SKOV-3 (ovarian), PC-3 (prostate), and MDA-MB-231 (breast) cancer cell lines. The results demonstrated that modifications in lipophilicity significantly affected the cytotoxic profile, with more lipophilic compounds showing greater efficacy .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of isonicotinamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Anticancer Activity
N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may selectively induce apoptosis in cancer cells while sparing normal cells. In vitro studies have demonstrated IC50 values in the low micromolar range for similar compounds, indicating potential as an anticancer agent .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in disease pathways. For example, it has been suggested that it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . Such inhibition could provide therapeutic benefits by enhancing neurotransmitter levels.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of compounds similar to this compound. The findings established a correlation between structural features and biological activity, indicating that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that structurally related compounds exhibited promising cytotoxicity profiles. These studies suggest that the compound may disrupt cellular processes critical for cancer cell survival, thus highlighting its potential for further development into therapeutic agents .
Q & A
Q. What are the optimal synthetic pathways for N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling and etherification. Key steps:
Amide bond formation : React 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid with 2,4-difluorobenzylamine using coupling agents like HATU or EDCI in DMF, with triethylamine (TEA) as a base. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C for activation, room temperature for coupling) .
Etherification : Introduce the tetrahydrothiophen-3-yloxy group via nucleophilic substitution, using K₂CO₃ as a base in THF under reflux (60–70°C). Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and employ column chromatography (silica gel, gradient elution) for purification. Purity ≥95% is achievable via recrystallization in ethanol/water .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., difluorobenzyl aromatic protons at δ 7.2–7.4 ppm; tetrahydrothiophen protons at δ 2.8–3.2 ppm). 19F NMR can resolve fluorinated groups .
- LC-MS : Confirm molecular weight (calculated ~389.4 g/mol) and detect impurities via high-resolution ESI-MS in positive ion mode .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (retention time ~8–10 min) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
Methodological Answer:
- Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination over 72 hours) .
- Solubility : Use shake-flask method in PBS (pH 7.4) and logP calculation via HPLC retention .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Orthogonal validation : Combine enzymatic assays (e.g., SPR for binding kinetics) with cell-based assays (e.g., Western blot for target modulation) .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Correlate in vitro half-life (t½) with in vivo PK profiles .
- Structural analogs : Synthesize derivatives (e.g., replacing tetrahydrothiophen with tetrahydrofuran) to isolate pharmacophore contributions .
Q. What strategies are effective for elucidating the compound’s mechanism of action when target proteins are unknown?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged probe. Identify bound proteins via LC-MS/MS .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Molecular docking : Screen against structural databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with binding energy ≤ -8 kcal/mol .
Q. How can researchers address inconsistencies in NMR or crystallographic data during structural confirmation?
Methodological Answer:
- Dynamic NMR : Resolve conformational flexibility (e.g., rotamers) by acquiring spectra at variable temperatures (25–50°C) .
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., PtCl₄) for phasing. Compare experimental vs. simulated PXRD patterns to validate polymorphs .
- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and overlay with experimental NMR shifts (RMSD ≤ 0.3 ppm) .
Comparative and Methodological Analysis
Q. Table 1: Structural Analogues and Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
